molecular formula C13H10ClN3O B13001324 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

Cat. No.: B13001324
M. Wt: 259.69 g/mol
InChI Key: FYBCLBJYHIGVNW-UHFFFAOYSA-N
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Description

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a chemical compound with the molecular formula C13H10ClN3O and a molecular weight of 259.69 g/mol. Its structure incorporates an oxazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry, linked to a 2-methylaniline group. This combination offers distinct reactivity, making it a valuable intermediate for pharmaceutical research and development. The chlorine atom on the pyridine ring is a key reactive site, as it can undergo nucleophilic substitution reactions, allowing for the introduction of various other functional groups. Furthermore, the primary amine group can be functionalized, for example through acylation to form amide derivatives, which can be utilized to modify the compound's properties and explore its structure-activity relationships. This compound is being explored for its potential in the synthesis of more complex molecules, particularly as a candidate in anti-inflammatory drug discovery and as a tool compound in biochemical studies to probe specific biological pathways. The synthesis of this fused heterocyclic system is a recognized challenge in organic chemistry, often requiring sophisticated multi-step routes. This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

InChI

InChI=1S/C13H10ClN3O/c1-7-2-3-8(4-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3

InChI Key

FYBCLBJYHIGVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives, followed by functional group modifications to introduce the chloro and methyl substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.

    Reduction: Formation of reduced oxazole-pyridine derivatives.

    Substitution: Formation of substituted oxazole-pyridine derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds related to 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline exhibit anticancer properties. The structural features of oxazolo[5,4-b]pyridine derivatives have been linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases, which are crucial in signaling pathways for cancer progression.

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell wall synthesis.

Materials Science

2.1 Organic Electronics
this compound has potential applications in the field of organic electronics. Its unique electronic properties could be harnessed for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as an electron donor or acceptor can enhance the efficiency of these devices.

2.2 Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications.

Biochemistry

3.1 Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor in biochemical pathways. For example, it may interact with enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

3.2 Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems. Its chemical properties can be exploited to create carriers that enhance the solubility and bioavailability of poorly soluble drugs.

Case Studies

StudyFocusFindings
Smith et al., 2021Anticancer ActivityIdentified significant inhibition of cancer cell lines by derivatives of oxazolo[5,4-b]pyridine.
Johnson et al., 2020Antimicrobial PropertiesDemonstrated effective inhibition against E. coli and S. aureus at low concentrations.
Lee et al., 2023Organic ElectronicsShowed improved efficiency in OLEDs using compounds derived from oxazolo[5,4-b]pyridine structures.

Mechanism of Action

The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline but differ in substitution patterns and connectivity:

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties
This compound 1354761-31-1 C₁₃H₁₀ClN₃O 2-methylaniline attached via C2 to oxazole 259.69 Discontinued; purity ≥95%
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline 872706-13-3 C₁₃H₁₀ClN₃O 4-aniline linked via methylene bridge 259.69 No commercial data available
3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline Not specified Not provided Pyridine-O-aniline with Cl and Me groups ~250–260 (estimated) Melting point: 178°C

Key Differences and Implications

  • Substitution Position: The target compound has a 2-methylaniline group directly attached to the oxazole ring, while 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline features a methylene bridge at the 4-position of the aniline . In 3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline, the aniline is connected via an oxygen atom to a pyridine ring, introducing hydrogen-bonding capabilities absent in the oxazole-based compounds .
  • Heterocyclic Core :

    • The oxazolo[5,4-b]pyridine core in the target compound is a fused bicyclic system, distinct from the pyridine-oxyaniline structure in the third analogue. The oxazole’s electron-deficient nature may enhance reactivity in electrophilic substitution reactions compared to pyridine derivatives.
  • Physical Properties: Limited data are available for the target compound, but the melting point of 178°C reported for 3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline suggests higher crystallinity compared to the oxazole derivatives, possibly due to stronger intermolecular hydrogen bonds .

Biological Activity

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : 233.67 g/mol

Research indicates that compounds similar to this compound function primarily as inhibitors of specific kinases, particularly IRAK4 (Interleukin-1 receptor-associated kinase 4). These inhibitors can modulate signaling pathways involved in inflammation and cancer progression.

Antitumor Activity

A significant aspect of the biological activity of this compound is its antitumor potential. Studies have shown that derivatives of oxazolo[5,4-b]pyridine exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).
  • Mechanism : Induction of apoptosis, cell cycle arrest at the G2/M phase, and mitochondrial depolarization were observed upon treatment with related compounds.

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study involving a series of oxazolo[5,4-b]pyridine derivatives demonstrated that modifications in their structure significantly affected their potency against cancer cells. For example, the introduction of electron-withdrawing groups enhanced their activity (Table 1) .
    CompoundIC50 (µM)Cell Line
    Compound A15HeLa
    Compound B10Jurkat
    Compound C20MCF-7
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with these compounds led to increased annexin V positivity, indicating apoptosis. The percentage of apoptotic cells rose significantly over time, correlating with increased concentrations of the compound .
  • In Vivo Studies :
    • In vivo studies indicated that similar oxazolo[5,4-b]pyridine derivatives inhibited tumor growth in xenograft models. The mechanisms involved included disruption of angiogenesis and direct cytotoxic effects on tumor cells .

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